![molecular formula C18H18N2O5S B2647494 2-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-YL)-sulfonyl]amino}-3-phenylpropanoic acid CAS No. 1396963-54-4](/img/structure/B2647494.png)
2-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-YL)-sulfonyl]amino}-3-phenylpropanoic acid
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Overview
Description
“2-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-YL)-sulfonyl]amino}-3-phenylpropanoic acid” is a chemical compound with a molecular weight of 374.41 and a molecular formula of C18H18N2O5S . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O .Scientific Research Applications
- 2-oxo-1,2,3,4-tetrahydropyrimidines exhibit antimicrobial and antiviral properties. Researchers have explored their potential as agents against bacterial and viral infections. These compounds could contribute to the development of novel drugs to combat infectious diseases .
- The compound’s anti-inflammatory action makes it relevant for therapeutic applications. Investigating its mechanism of action and optimizing its structure could lead to effective anti-inflammatory drugs .
- Researchers have studied 2-oxo-1,2,3,4-tetrahydropyrimidines as potential anticancer agents. Their ability to inhibit cancer cell growth and induce apoptosis warrants further exploration .
- Some derivatives of 2-oxo-1,2,3,4-tetrahydropyrimidines serve as adrenergic receptor antagonists. These compounds find use in treating conditions like prostatic hyperplasia .
- Various biologically active molecules contain the tetrahydropyrimidines moiety. For instance, Oxo-Monastrol and its substituted compounds have shown promise in multiple biological activities .
Antimicrobial and Antiviral Agents
Anti-Inflammatory Activity
Anticancer Potential
Adrenergic Receptor Antagonists
Biologically Active Compounds
Chemical Building Blocks and Medications
Safety And Hazards
properties
IUPAC Name |
2-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonylamino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c21-17-9-6-13-11-14(7-8-15(13)19-17)26(24,25)20-16(18(22)23)10-12-4-2-1-3-5-12/h1-5,7-8,11,16,20H,6,9-10H2,(H,19,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMHGFULRKEWPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-YL)-sulfonyl]amino}-3-phenylpropanoic acid |
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